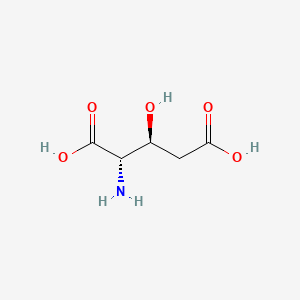

(S)-3-hydroxy-L-glutamic acid

カタログ番号 B1578964

分子量: 131.13

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-hydroxy-L-glutamic acid is a 3-hydroxy-L-glutamic acid.

科学的研究の応用

Neurotransmitter Function and Receptor Interaction

- Glutamic acid is a primary excitatory neurotransmitter in the central nervous system (CNS). It plays a crucial role in physiological processes and is linked to various neurodegenerative disorders such as cerebral ischemia, epilepsy, Parkinson's, and Alzheimer's disease (Catarzi, Colotta, & Varano, 2007).

- Enantiomers of glutamic acid agonists, including (S)-3-hydroxy-L-glutamic acid, show varying effectiveness in displacing binding sites on rat brain synaptic membranes, indicating their relevance in excitatory potency in the CNS (Hansen, Lauridsen, Nielsen, & Krogsgaard‐Larsen, 1983).

Role in Receptor Cloning and Characterization

- Research on L-glutamic acid led to significant discoveries in neuroscience, including the cloning of the cDNA for the glutamate-binding subunit of the NMDA receptor complex. This is pivotal in understanding neurotransmitter systems and their roles in neurodegenerative diseases, brain ischemia, and epilepsy (Tilakaratne, Johnson, Alien, & Michaelis, 1991).

Synthesis and Chemical Applications

- (S)-3-hydroxy-L-glutamic acid is an attractive target for synthesis due to its biological activity and role as a chiral synthon. Efficient and stereoselective synthesis methods have been developed for related compounds (Kim, Yoo, Kwon, & Kim, 2009).

Glutamate Transporters and Regulation

- L-glutamic acid's function as a neurotransmitter is closely tied to high affinity glutamate transporters in the CNS. These transporters are crucial for terminating glutamatergic transmission and clearing neurotoxic concentrations of glutamate. Understanding their expression and regulation is important for developing pharmacological strategies in treating neurodegenerative diseases (Gegelashvili & Schousboe, 1997).

Impact on Aging and Neurodegenerative Processes

- L-Glutamate is involved in various processes including synaptic plasticity, memory formation, and neuronal viability. The complexity of its receptors, both ionotropic and metabotropic, and their regulation plays a significant role in excitotoxicity, oxidative stress, and aging (Michaelis, 1998).

Role in Collagen Mineralization and Biomedical Applications

- Glutamic acid influences collagen mineralization in biomedical applications. Its concentration affects the structure and property of mineralized composites, which is vital in the design of biomimetic scaffolds for bone tissue engineering (Bu, Yang, Shen, Liu, & Li, 2020).

Contributions to Metabolic Engineering

- Research on L-glutamate family amino acids, including (S)-3-hydroxy-L-glutamic acid, is essential in metabolic engineering, especially in the production of valuable compounds using microorganisms like Corynebacterium glutamicum (Sheng, Wu, Xu, Tan, Li, & Zhang, 2021).

特性

分子量 |

131.13 |

|---|---|

IUPAC名 |

(2S,3S)-2-amino-3-hydroxypentanedioic acid |

InChI |

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4-/m0/s1 |

SMILES |

C(C(C(C(=O)O)N)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー